molecular formula C85H168N6O9 B14163810 N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate CAS No. 68134-12-3

N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate

Katalognummer: B14163810
CAS-Nummer: 68134-12-3
Molekulargewicht: 1418.3 g/mol
InChI-Schlüssel: FKNWTGBZBBKQNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, although the specific conditions and reagents for these reactions are less commonly reported.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate involves its ability to form stable complexes with metal ions. This chelation process involves the coordination of the compound’s nitrogen and oxygen atoms with the metal ions, leading to the formation of stable, ring-like structures. These complexes can then participate in various chemical reactions, depending on the specific metal ion and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate can be compared with other similar compounds, such as:

    Ethylenediaminetetraacetic acid (EDTA): Both compounds are chelating agents, but N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate has a more complex structure and higher molecular weight.

    Diethylenetriaminepentaacetic acid (DTPA): Similar to EDTA, DTPA is also a chelating agent, but N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate offers different coordination properties due to its unique structure.

The uniqueness of N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate lies in its ability to form highly stable complexes with specific metal ions, making it particularly useful in specialized applications .

Eigenschaften

CAS-Nummer

68134-12-3

Molekularformel

C85H168N6O9

Molekulargewicht

1418.3 g/mol

IUPAC-Name

acetic acid;N-[2-[bis[2-(octadecanoylamino)ethyl]carbamoyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide

InChI

InChI=1S/C81H160N6O5.2C2H4O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-77(88)82-69-73-86(74-70-83-78(89)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)81(92)87(75-71-84-79(90)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-72-85-80(91)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;2*1-2(3)4/h5-76H2,1-4H3,(H,82,88)(H,83,89)(H,84,90)(H,85,91);2*1H3,(H,3,4)

InChI-Schlüssel

FKNWTGBZBBKQNQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCCCC)C(=O)N(CCNC(=O)CCCCCCCCCCCCCCCCC)CCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.